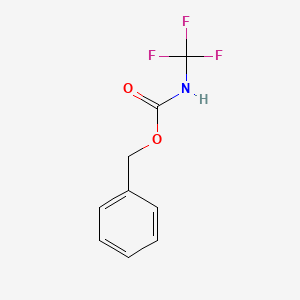

Trifluoromethyl-carbamic acid benzyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

benzyl N-(trifluoromethyl)carbamate |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)13-8(14)15-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

InChI Key |

LCRSUTUCBSMVCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: Navigating the Frontier of Fluorinated Building Blocks

An In-depth Technical Guide to Trifluoromethyl-carbamic Acid Benzyl Ester

Prepared by: Gemini, Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on trifluoromethyl-carbamic acid benzyl ester, a compound positioned at the intersection of classical protecting group chemistry and modern fluorine chemistry. The introduction of a trifluoromethyl group directly onto a carbamate nitrogen imparts unique electronic properties and conformational constraints, making it a potentially valuable, albeit under-explored, building block in medicinal chemistry.

This guide is structured to provide not only established chemical principles but also field-proven insights. Where direct experimental data for this specific molecule is not available in peer-reviewed literature, we have proposed protocols and predicted properties based on robust, analogous transformations and established chemical theory. This approach is intended to provide a strong, scientifically-grounded starting point for researchers looking to synthesize and utilize this novel reagent.

Core Chemical Properties and Data

Trifluoromethyl-carbamic acid benzyl ester, also known as benzyl N-(trifluoromethyl)carbamate or Cbz-NHCF3, combines the well-known benzyloxycarbonyl (Cbz) protecting group with a uniquely electron-withdrawing N-trifluoromethyl moiety. This structure suggests a delicate balance of stability and reactivity, making a thorough understanding of its properties essential.

Physicochemical & Calculated Data Summary

Due to the absence of comprehensive experimental reports in publicly accessible literature, the following table includes calculated values to guide laboratory work. Experimental validation is strongly recommended.

| Property | Value / Description | Source / Method |

| IUPAC Name | Benzyl N-(trifluoromethyl)carbamate | IUPAC Nomenclature |

| Synonyms | Cbz-NHCF3, Benzyl trifluoromethylcarbamate | Common Abbreviation |

| CAS Number | Not Assigned | SciFinder/CAS Registry |

| Molecular Formula | C₉H₈F₃NO₂ | Calculated |

| Molecular Weight | 219.16 g/mol | Calculated |

| Appearance | Predicted: Colorless oil or low-melting solid | Analogy to Benzyl Carbamate |

| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water. | Chemical Structure Analogy |

| Calculated LogP | ~2.5 - 3.0 | Software Prediction |

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of N-trifluoromethyl carbamates is not as direct as their non-fluorinated counterparts due to the nature of trifluoromethylamine. Modern methods for constructing the N-CF₃ bond offer the most plausible route. The strategy detailed here involves the generation of a reactive N-trifluoromethyl carbamoyl fluoride intermediate, which is then trapped with benzyl alcohol. This approach is based on established methodologies for creating diverse N-CF₃ carbonyl compounds.[1]

Proposed Synthesis Workflow Diagram

The following diagram illustrates a proposed two-step, one-pot synthetic workflow.

Caption: Proposed workflow for the synthesis of the target carbamate.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed to generate the highly electrophilic N-trifluoromethyl carbamoyl fluoride in situ from a commercially available isothiocyanate using silver fluoride (AgF) as the fluoride source and bis(trichloromethyl) carbonate (BTC or triphosgene) as the carbonyl source.[2] Benzyl alcohol, acting as a nucleophile, then displaces the fluoride to form the final carbamate product. A non-nucleophilic base is included to facilitate the final step.

Materials:

-

Aryl Isothiocyanate (e.g., Phenyl isothiocyanate, 1.0 equiv)

-

Silver (I) Fluoride (AgF, 5.0 equiv)

-

Bis(trichloromethyl) carbonate (BTC, 0.4 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Benzyl Alcohol (1.1 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add aryl isothiocyanate (1.0 equiv), AgF (5.0 equiv), and BTC (0.4 equiv).

-

Intermediate Formation: Add anhydrous acetonitrile via syringe and stir the resulting suspension vigorously at room temperature for 2-4 hours. The progress of the intermediate formation can be monitored by taking aliquots for ¹⁹F NMR analysis, looking for the disappearance of AgF and the appearance of the carbamoyl fluoride signal.

-

Nucleophilic Addition: In a separate flask, dissolve benzyl alcohol (1.1 equiv) and DBU (1.2 equiv) in anhydrous DCM.

-

Reaction: Cool the carbamoyl fluoride reaction mixture to 0 °C in an ice bath. Slowly add the benzyl alcohol/DBU solution dropwise over 15 minutes.

-

Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction to completion by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction by pouring it into a separatory funnel containing saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trifluoromethyl-carbamic acid benzyl ester.

Spectroscopic Characterization Profile (Predicted)

A self-validating protocol requires rigorous characterization of the final product. The following data are predicted based on the analysis of structurally similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

~7.30-7.45 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.20 ppm (singlet, 2H): Benzylic methylene (CH₂) protons adjacent to the carbamate oxygen.

-

~8.0-9.0 ppm (broad singlet, 1H): The N-H proton, which may be broad and its chemical shift highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

~155 ppm (quartet, J ≈ 37 Hz): The carbamate carbonyl carbon (C=O), showing coupling to the three fluorine atoms.

-

~135 ppm: The ipso-carbon of the phenyl ring.

-

~128-129 ppm: The aromatic CH carbons of the phenyl ring.

-

~122 ppm (quartet, J ≈ 258 Hz): The trifluoromethyl carbon (CF₃).

-

~68 ppm: The benzylic methylene carbon (CH₂).

-

-

¹⁹F NMR:

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the N-CF₃ group. The chemical shift is predicted to be in the range of -65 to -75 ppm (relative to CFCl₃), a region characteristic of N-CF₃ moieties.

-

-

Infrared (IR) Spectroscopy:

-

~3300 cm⁻¹ (sharp): N-H stretching vibration.

-

~1750 cm⁻¹ (strong): C=O (carbamate carbonyl) stretching vibration. This is expected to be at a higher wavenumber than typical carbamates (~1700 cm⁻¹) due to the strong electron-withdrawing effect of the N-CF₃ group.

-

~1100-1250 cm⁻¹ (strong, complex bands): C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

ESI(+): Expected to show the [M+Na]⁺ adduct at m/z 242.04.

-

EI: A molecular ion peak [M]⁺ at m/z 219.05 is expected, along with a prominent fragment for the benzyl cation at m/z 91.

-

Chemical Reactivity and Stability Insights

The utility of a building block is defined by its predictable reactivity. The Cbz-NHCF₃ molecule contains two key sites of reactivity: the Cbz protecting group and the N-CF₃ moiety.

Cbz Group Deprotection

The benzyloxycarbonyl group is a classic amine protecting group, and its removal is well-documented. The standard and most effective method is catalytic hydrogenolysis.

Caption: Standard hydrogenolysis pathway for Cbz deprotection.

Mechanism Insight: The reaction proceeds via the catalytic reduction of the benzyl ester. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, generating an unstable carbamic acid intermediate which spontaneously decarboxylates to release the free amine (in this case, trifluoromethylamine) and carbon dioxide. Toluene is formed as a byproduct.[3]

Stability of the N-Trifluoromethyl Group

Critical Insight: The N-CF₃ group is a point of potential vulnerability. While the C-F bonds are strong, the N-C(F₃) bond can be susceptible to cleavage. Studies on related N-trifluoromethyl amines have shown that they are prone to hydrolysis, particularly under aqueous basic or acidic conditions.

This instability is a critical consideration for drug development, as the compound may not be stable in physiological media. The strong electron-withdrawing nature of the CF₃ group makes the carbamate nitrogen highly electrophilic and thus susceptible to nucleophilic attack by water. Therefore, any synthetic steps or biological assays involving aqueous conditions must be approached with caution. It is currently unknown if the N-CF₃ bond would remain intact under the standard hydrogenolysis conditions used for Cbz removal.

Applications in Research and Development

The primary value of trifluoromethyl-carbamic acid benzyl ester is as a building block for introducing the trifluoromethylamino (-NHCF₃) or trifluoromethylaminocarbonyl (-C(O)NHCF₃) moieties into complex molecules.

-

Bioisosteric Replacement: The N-CF₃ group can act as a bioisostere for larger alkyl groups like N-isopropyl or N-tert-butyl, offering a similar steric profile but with vastly different electronic properties.

-

Metabolic Blocking: The high strength of C-F bonds means the CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing this group can block metabolic pathways and increase the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The lipophilicity and pKa of a molecule can be fine-tuned by the inclusion of the N-CF₃ group, potentially improving cell permeability and target engagement.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, prudent laboratory practice dictates handling it with care based on its constituent parts.

-

Handling: Work in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[4]

-

Hazards: Based on benzyl chloroformate, the compound should be treated as a potential lachrymator and corrosive agent, causing irritation to the skin, eyes, and respiratory tract.[5] The thermal or chemical decomposition could release toxic fumes such as hydrogen fluoride (HF).

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

References

- Synthesis of N-trifluoromethyl carbamoyl building blocks.

- Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.

-

Benzyl chloroformate - Deprotection. Wikipedia. Accessed February 2026. Available from: [Link]

-

Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. PubMed. Accessed February 2026. Available from: [Link]

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. ACS Publications. Accessed February 2026. Available from: [Link]

- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of Gem-Difluoroalkenes.University of Ulsan Repository. Accessed February 2026.

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. ACS Publications. Accessed February 2026. Available from: [Link]

-

Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. Accessed February 2026. Available from: [Link]

-

Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Organic Syntheses. Accessed February 2026. Available from: [Link]

- Synthesis of Mono‐ and Bis‐Thiourea Organocatalysts and Their Application in Stereoselective Glycosylation Reactions.

-

Benzyl Chloroformate - Safety. Common Organic Chemistry. Accessed February 2026. Available from: [Link]

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Accessed February 2026. Available from: [Link]

-

Allyl Isocyanates by Overman Rearrangement of Allylic Trichloroacetimidates. Organic Syntheses. Accessed February 2026. Available from: [Link]

Sources

- 1. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. framochem.com [framochem.com]

- 5. Benzyl Chloroformate [commonorganicchemistry.com]

Trifluoromethyl-carbamic acid benzyl ester CAS number and sourcing

Technical Monograph: Trifluoromethyl-carbamic acid benzyl ester

CAS Number: 35364-74-0

Synonyms: Benzyl

Part 1: Executive Summary

Trifluoromethyl-carbamic acid benzyl ester (CAS 35364-74-0) is a specialized organofluorine building block primarily utilized in advanced medicinal chemistry and agrochemical synthesis. Structurally, it consists of a benzyl carbamate scaffold where the nitrogen atom is directly substituted with a trifluoromethyl group (

Unlike standard carbamates, this compound represents a "masked" form of trifluoromethylamine (

Part 2: Chemical Identity & Properties

| Property | Specification |

| Structure | |

| CAS Number | 35364-74-0 |

| Physical State | Colorless to pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); insoluble in water |

| Stability | Stable under anhydrous conditions; hydrolyzes in strong acid/base |

| Key Reactivity | Nucleophilic attack at carbonyl; deprotection yields unstable |

Structural Insight:

The stability of this compound arises from the electron-withdrawing nature of the carbonyl group, which reduces the electron density on the nitrogen atom. This prevents the lone pair from assisting in the elimination of a fluoride ion, a decomposition pathway common to non-acylated

Part 3: Synthesis & Production Protocols

Access to CAS 35364-74-0 is not trivial due to the instability of

Core Synthetic Pathway (Curtius Rearrangement)

This protocol avoids the use of gaseous

Reagents:

-

Trifluoroacetyl chloride (

) -

Sodium azide (

) or Trimethylsilyl azide ( -

Benzyl alcohol (

) -

Solvent: Toluene or Diphenyl ether (high boiling point required for rearrangement)

Step-by-Step Protocol:

-

Acyl Azide Formation:

-

React

with -

Caution: Acyl azides are potentially explosive. Maintain low concentration and temperature.

-

-

Curtius Rearrangement:

-

Slowly heat the solution to 60–80°C.

undergoes Curtius rearrangement, releasing nitrogen gas ( -

Monitoring: Evolution of

gas indicates reaction progress.

-

-

Carbamate Formation (Trapping):

-

Add anhydrous Benzyl alcohol (1.0 equiv) to the reaction mixture containing the generated

. -

Stir at room temperature for 2–4 hours. The nucleophilic alcohol attacks the isocyanate carbon.

-

-

Purification:

-

Concentrate the solvent under reduced pressure.

-

Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

-

Visualized Reaction Workflow:

Figure 1: Synthetic pathway via Curtius rearrangement and isocyanate trapping.[1]

Part 4: Applications in Drug Development

The

-

Metabolic Stability: The

group blocks metabolic dealkylation at the nitrogen center (a common clearance pathway for -

Lipophilicity Modulation: Introduction of the

group significantly increases -

pKa Shift: The strong electron-withdrawing effect reduces the basicity of the nitrogen, often converting basic amines into neutral amides/carbamates, which alters protein binding kinetics.

Recent Advances (Schoenebeck Method):

While CAS 35364-74-0 is the benzyl ester, recent methodologies (Schoenebeck et al., Nature 2019) have expanded the scope of

Part 5: Sourcing & Supply Chain

Commercial Availability Status: CAS 35364-74-0 is classified as a Specialty Chemical and is rarely held in stock by catalog suppliers (e.g., Sigma-Aldrich, Fisher) due to its specialized nature and niche application.

Sourcing Strategy:

-

Primary Route: Custom Synthesis (CRO).

-

Recommended for quantities >10g.

-

Lead time: 4–6 weeks.

-

-

Specialty Fluorine Vendors:

-

Companies like SynQuest Laboratories , Apollo Scientific , Matrix Scientific , or Fluorochem are the most likely to have historical batches or the capability to synthesize it rapidly.

-

Search Query for Vendors: "Benzyl (trifluoromethyl)carbamate" or "Trifluoromethyl isocyanate derivatives".

-

Quality Control (QC) Requirements:

-

NMR Verification:

NMR is essential. Look for a singlet around -56 to -60 ppm (relative to -

Purity:

is required to avoid contamination with benzyl carbamate (non-fluorinated analog).

References

-

Knunyants, I. L., et al. (1977).[2] Reaction of fluoro-isocyanates with alcohols. Mendeleev Chemistry Journal, 22, 15-105.[2] (Foundational synthesis of N-CF3 carbamates).

-

Schoenebeck, F., et al. (2019).[3][4] Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas.[3] Nature, 573, 102–107. Link

-

Angner, R. R., et al. (2021).[5] Synthesis of N-Trifluoromethyl Compounds. Chemical Reviews, 121(10). (Review of stability and synthetic strategies).

-

Chemical Register. (2024). CAS 35364-74-0 Entry. Link

Sources

- 1. benzyl N-(3-(trifluoromethyl)phenyl)carbamate | C15H12F3NO2 | CID 5201332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE102006031151A1 - fluorosurfactants - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Benzyl n-[3-(trifluoromethyl)phenyl]carbamate (C15H12F3NO2) [pubchemlite.lcsb.uni.lu]

Role of the trifluoromethyl group in benzyl carbamates

The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist. When applied to the benzyl carbamate scaffold, it provides a reliable strategy for enhancing drug-like properties, most notably metabolic stability and membrane permeability. [8][13]The predictable nature of its effects allows for a rational design approach to overcoming common pharmacokinetic hurdles. As synthetic methodologies for selective trifluoromethylation continue to advance, we can expect to see even more sophisticated applications of this "super halogen" in the design of next-generation therapeutics. [14]The strategic placement of CF3 groups on benzyl carbamates will undoubtedly continue to be a key factor in converting biologically active molecules into successful clinical candidates. [15]

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Unknown Source.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Unknown Source.

- Trifluoromethyl group - Wikipedia. Wikipedia.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. Unknown Source.

- An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applic

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

- The Chemistry of Fluorine: Why Trifluoromethyl Groups M

- Examples of prominent drugs containing trifluoromethyl groups.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PMC.

- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Unknown Source.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. (PDF) Comparative effects of trifluoromethyl-and methyl-group substitutions in proline [academia.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

Literature review on trifluoromethyl-containing protecting groups

Topic: Strategic Implementation of Trifluoromethyl-Containing Protecting Groups in High-Value Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Steric Bulk

In modern medicinal chemistry and total synthesis, protecting groups (PGs) are often viewed as necessary evils—adding steps and reducing atom economy. However, trifluoromethyl (CF₃)-containing protecting groups offer a paradigm shift. Unlike standard alkyl or silyl groups that rely solely on steric bulk, CF₃-groups utilize electronic activation to modulate reactivity.

The strong electron-withdrawing nature of the CF₃ moiety ($ \sigma_I = 0.41 $, $ \sigma_R = 0.09 $) fundamentally alters the stability profile of the protected functionality, often rendering it orthogonal to standard acid/base conditions. Furthermore, the ¹⁹F nucleus (100% natural abundance, spin ½) serves as a built-in, background-free NMR probe, allowing for non-invasive Process Analytical Technology (PAT) monitoring of reaction kinetics without aliquot workup.

This guide details the mechanistic logic, installation/removal protocols, and analytical advantages of the two most chemically significant CF₃-containing PGs: the Trifluoroacetyl (TFA) group and the Trifluoroethyl (Tfe) ether.

The Trifluoroacetyl (TFA) Group: The Electronic Switch

The trifluoroacetyl group is the "workhorse" of fluorinated protection. While structurally similar to the Acetyl (Ac) group, its reactivity is inverted due to the CF₃ group's electronegativity.

Mechanistic Principle

-

Activation: The CF₃ group pulls electron density from the carbonyl carbon, making it significantly more electrophilic than a standard amide or ester.

-

Lability: While standard amides require harsh acid/base hydrolysis ($ >100^\circ\text{C} $), trifluoroacetamides undergo solvolysis under mild basic conditions (e.g., K₂CO₃/MeOH at RT) or reductive cleavage (NaBH₄).

-

Orthogonality: The TFA group is stable to strong acids (e.g., neat TFA, HCl/dioxane), making it orthogonal to Boc and Trityl groups.

Protocol A: N-TFA Protection of Primary Amines

-

Reagents: Trifluoroacetic Anhydride (TFAA), Triethylamine (Et₃N), DCM.

-

Procedure:

-

Dissolve amine (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.2 M) at 0°C.

-

Add TFAA (1.1 equiv) dropwise. Caution: Exothermic.

-

Warm to RT and stir for 1–2 h. Monitor by TLC (amine spot disappears; amide is less polar).

-

Workup: Wash with 1M HCl (to remove Et₃N), then sat. NaHCO₃. Dry over Na₂SO₄.

-

Yield: Typically >95%.

-

Protocol B: Orthogonal Deprotection (Reductive Cleavage)

-

Why this method? Standard basic hydrolysis (OH⁻) might racemize sensitive chiral centers or hydrolyze other esters. The NaBH₄ method is chemically distinct; it relies on the "super-electrophilicity" of the TFA carbonyl.

-

Reagents: NaBH₄, Ethanol (absolute).

-

Procedure:

-

Dissolve N-TFA protected amine in EtOH (0.1 M).

-

Add NaBH₄ (5.0 equiv) in portions at RT.

-

Stir for 15–60 min. The mechanism involves hydride attack to form a tetrahedral hemiaminal, which collapses to release the amine and trifluoroethanol/trifluoroacetaldehyde.

-

Quench: Acetone (to destroy excess borohydride) followed by mild acid workup or silica filtration.

-

The Trifluoroethyl (Tfe) Ether: The Electronic Mask

The 2,2,2-trifluoroethyl (Tfe) group is an advanced protecting group for alcohols. Unlike Benzyl (Bn) or Silyl (TBS) ethers, the Tfe ether deactivates the oxygen lone pair.

Expert Insight: When to use Tfe?

Use Tfe when you need to protect an alcohol and prevent that oxygen from acting as a nucleophile or Lewis base in subsequent steps (e.g., glycosylation acceptors, preventing neighboring group participation).

Protocol C: Installation of Tfe Ether

-

Reagents: 2,2,2-Trifluoroethyl triflate (Tfe-OTf), NaH (or KHMDS), DMF/THF.

-

Procedure:

-

Suspend NaH (1.5 equiv, 60% dispersion) in dry DMF at 0°C.

-

Add alcohol (1.0 equiv) dropwise. Stir 30 min to form alkoxide.

-

Add Tfe-OTf (1.2 equiv) dropwise. Note: Tfe-OTf is a potent alkylating agent; handle in fume hood.

-

Stir at RT for 12 h.

-

Workup: Quench with water, extract with Et₂O.

-

Protocol D: Oxidative Deprotection (The Njardarson Method)

-

Mechanism: Tfe ethers are extremely stable to acid and standard hydrogenolysis. Removal requires a specific "constructive destruction" sequence: base-mediated elimination followed by oxidation.

-

Step 1 (Elimination): Treat Tfe-ether with LiHMDS or LDA (2-3 equiv) in THF at -78°C to 0°C. This eliminates HF to form the difluoroenol ether .

-

Step 2 (Oxidative Cleavage): Treat the intermediate vinyl ether with OsO₄/NMO or Ozone . This cleaves the enol ether to release the free alcohol and a difluoro-carbonyl byproduct.

¹⁹F NMR as a Process Analytical Technology (PAT)

The strategic inclusion of CF₃ groups allows for quantitative reaction monitoring without the need for HPLC standards or deuterated solvents.

Chemical Shift Fingerprints (Typical Ranges)

| Species | Functional Group | ¹⁹F Shift (ppm vs CFCl₃) | Multiplicity |

| N-TFA | Trifluoroacetamide | -75.0 to -76.5 | Singlet |

| O-TFA | Trifluoroacetate Ester | -74.5 to -75.5 | Singlet |

| Tfe-OR | Trifluoroethyl Ether | -73.0 to -74.5 | Triplet ( |

| Free CF₃ | Trifluoroacetic Acid/Salt | -76.5 to -78.0 | Singlet |

Workflow for In-Situ Monitoring:

-

Setup: Run reaction in non-deuterated solvent (e.g., THF, DCM).

-

Lock: Insert a sealed capillary containing DMSO-d₆ (for lock) and a known standard (e.g., PhCF₃, -63 ppm) into the NMR tube.

-

Acquisition: Take 50 µL reaction aliquot, dilute in solvent, acquire ¹⁹F spectrum (typically <1 min scan time).

-

Analysis: Integrate the Product CF₃ peak vs. the Starting Material CF₃ peak. The distinct shifts (often separated by 0.5–2.0 ppm) allow precise conversion calculation.

Comparative Stability Matrix

| Condition | TFA (Amide) | Tfe (Ether) | Boc (Carbamate) | Benzyl (Ether) |

| Aq. Acid (HCl, 1M) | Stable | Very Stable | Labile | Stable |

| Neat TFA | Very Stable | Very Stable | Labile | Stable |

| Mild Base (K₂CO₃/MeOH) | Labile (Cleaves) | Stable | Stable | Stable |

| Strong Base (LDA/LiHMDS) | Labile | Labile (Eliminates) | Stable (mostly) | Stable |

| Hydrogenolysis (H₂/Pd) | Stable | Stable | Stable | Labile |

| Oxidation | Stable | Stable (except OsO₄ step) | Stable | Labile (oxidative) |

Visualizations

Diagram 1: The "Electronic Switch" Mechanism of TFA Removal

This diagram illustrates why NaBH₄ cleaves the TFA amide (breaking C-N) rather than reducing it, driven by the CF₃ group's electron withdrawal.

Caption: Reductive cleavage of TFA amides via NaBH₄. The CF₃ group stabilizes the tetrahedral intermediate, favoring C-N bond scission over C=O reduction.

Diagram 2: Tfe Ether Orthogonal Deprotection Logic

Decision tree for selecting the Tfe group based on reaction conditions.

Caption: Selection and removal logic for Trifluoroethyl (Tfe) ethers, highlighting their stability against acid and hydrogenation.

References

-

Use of Trifluoroacetyl as an N- and O-Protecting Group. ResearchGate. [Link]

-

Base Mediated Deprotection Strategies for Trifluoroethyl (TFE) Ethers. Tetrahedron Letters / NIH. [Link]

-

19-Fluorine NMR Chemical Shift Variability in Trifluoroacetyl Species. Dove Press. [Link]

- Use of Trifluoroacetamide for N-Terminal Protection (Patent).

-

Trifluoroacetamides: Protection of Amino Groups. Organic Chemistry Portal. [Link]

Safety and handling guidelines for Benzyl trifluoromethylcarbamate

Technical Guide: Safety and Handling of Benzyl N-(Trifluoromethyl)carbamate

Scope & Nomenclature Note

Target Compound: This guide specifically addresses Benzyl N-(trifluoromethyl)carbamate (CAS: Not broadly assigned; Structure:

Differentiation: If you are handling Benzyl (trifluoromethyl)phenylcarbamate (where the

Executive Summary

Benzyl

Physicochemical Profile & Stability

| Property | Description | Context/Implication |

| Molecular Formula | High fluorine content requires specific waste segregation. | |

| Physical State | Viscous Liquid / Low-melting Solid | Typically isolated as an oil or amorphous solid; handle as a liquid. |

| Lipophilicity | High ( | Enhanced skin permeation risk; double-gloving required. |

| Hydrolytic Stability | Moderate (pH < 7) | Stable in acidic/neutral media. Rapidly decomposes in strong base. |

| Thermal Stability | Moderate (< 100°C) | Avoid high-vacuum distillation at elevated temperatures. |

Hazard Identification & Mechanistic Risks

The "Silent" HF Risk

While the

-

Mechanism: Base-mediated hydrolysis yields the unstable

-trifluoromethyl amine intermediate, which spontaneously eliminates HF to form a Schiff base or nitrile. -

Risk: Inhalation of aerosols or contact with hydrolysis products may mimic HF exposure (delayed deep tissue damage).

Reactivity Profile

-

Incompatible with: Strong bases (NaOH, KOH), reducing agents (LiAlH4), and Lewis acids at high temperatures.

-

Decomposition Products: Benzyl alcohol,

, and Hydrogen Fluoride (HF) .

Handling & Storage Protocol

Storage Architecture

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Hygroscopic potential requires storage under Argon or Nitrogen .

-

Container: Teflon (PTFE) or Polypropylene liners are preferred over standard glass ground joints to prevent seizing due to trace etching, though borosilicate glass is acceptable for short-term storage.

Personal Protective Equipment (PPE)

-

Respiratory: Work strictly within a certified chemical fume hood.

-

Dermal:

-

Ocular: Chemical splash goggles (ANSI Z87.1).

Operational Workflow (Synthesis & Transfer)

The following diagram outlines the safe handling lifecycle, emphasizing the "Dry Chain" to prevent hydrolysis.

Caption: Operational lifecycle for Benzyl N-(trifluoromethyl)carbamate emphasizing moisture exclusion and pH control.

Experimental Procedures

Safe Transfer Technique

Do not pour. Use positive pressure transfer techniques.

-

Equilibrate: Allow the reagent bottle to reach room temperature while sealed to prevent condensation.

-

Inert: Insert a nitrogen balloon needle into the septum.

-

Withdraw: Use a gas-tight syringe (Hamilton type) or cannula for volumes >10 mL.

-

Seal: Parafilm immediately after use.

Quenching & Disposal

-

Quenching: Do not quench reaction mixtures containing this reagent with strong base (NaOH). Use Saturated Ammonium Chloride (

) . This buffers the pH, preventing rapid hydrolysis and HF evolution. -

Waste Stream: Segregate as "Fluorinated Organic Waste" . Do not mix with glass cleaning baths (high pH) or strong oxidizers.

Emergency Response

Critical Note: Treat significant exposure as a potential HF burn due to metabolic/hydrolytic liberation of fluoride.

-

Skin Contact:

-

Immediately wash with copious water for 5 minutes.

-

Apply 2.5% Calcium Gluconate Gel continuously while seeking medical attention.

-

-

Eye Contact:

-

Irrigate with water/saline for 15 minutes.

-

Do NOT use calcium gluconate drops in eyes unless directed by a specialist.

-

-

Spill Cleanup:

-

Evacuate the immediate area.[6]

-

Absorb with a calcium-containing absorbent (e.g., calcium carbonate or specialized HF spill kits) to scavenge any liberated fluoride.

-

References

-

Scattolin, T., et al. (2019).[9][10][11] "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas."[7][9][10][11][12] Nature, 573, 102–107.[9] [Link]

-

Lázaro, D. A., et al. (2024). "Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides."[9][12] Journal of the American Chemical Society, 146(2), 1234–1245. [Link]

-

National Institutes of Health (NIH). "PubChem Compound Summary: Benzyl N-[3-(trifluoromethyl)phenyl]carbamate." [Link]

Sources

- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN113200815A - Method for continuous flow synthesis of m-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. dhss.delaware.gov [dhss.delaware.gov]

- 7. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of trifluoromethylated organic compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Trifluoromethyl Group: A Historical and Synthetic Odyssey

Executive Summary

The introduction of the trifluoromethyl (CF3) group into organic molecules represents one of the most significant advancements in modern medicinal and materials chemistry. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of molecular properties, a strategy that has culminated in a multitude of blockbuster pharmaceuticals and advanced materials.[1][2] This guide provides a comprehensive exploration of the discovery and history of trifluoromethylated organic compounds, tracing their origins from the initial isolation of elemental fluorine to the development of sophisticated, modern synthetic reagents. We will delve into the causal science behind key experimental milestones, provide detailed protocols for landmark reactions, and offer insights into the strategic application of this powerful functional group in contemporary drug design.

Introduction: The Trifluoromethyl Group - A Paradigm Shift in Molecular Design

The trifluoromethyl group is a distinctive substituent known for its potent electron-withdrawing nature and modest steric footprint.[1] Its incorporation into a molecular scaffold can profoundly alter physicochemical properties. The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, rendering the CF3 group exceptionally stable to metabolic degradation.[1] This stability is a cornerstone of its utility in drug design, where blocking metabolic hotspots is a critical strategy for improving a drug's half-life and bioavailability.[1][3]

Often employed as a bioisostere for chlorine atoms or methyl groups, the CF3 group allows chemists to modulate electronic and steric properties to enhance target binding affinity and optimize pharmacokinetic profiles.[1][4] Its strong electron-withdrawing effect can significantly alter the pKa of nearby functional groups, influencing ionization states and receptor interactions.[2] The impact of these properties is evident in the high number of trifluoromethylated compounds that have reached late-stage clinical trials and commercial success in pharmaceuticals and agrochemicals.[2][5]

| Property Comparison | Hydrogen (in C-H) | Methyl Group (-CH3) | Chloro Group (-Cl) | Trifluoromethyl Group (-CF3) |

| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |

| Electronegativity (Pauling) | 2.20 | ~2.5 (group) | 3.16 | ~3.45 (group) |

| Hansch Lipophilicity (π) | 0 | +0.50 | +0.71 | +0.88 |

| Metabolic Stability | Low (Prone to P450) | Low (Prone to P450) | Moderate | High |

Table 1: A comparative analysis of the physicochemical properties of the trifluoromethyl group against common substituents, highlighting its unique balance of size, electronegativity, and lipophilicity.[1][4]

Part I: The Genesis of Trifluoromethyl Chemistry - From Elemental Discovery to the First CF3-Arene

The story of trifluoromethylated compounds is inextricably linked to the taming of fluorine, the most reactive of all elements.

The Precursor: Isolation of Elemental Fluorine

For decades, the isolation of fluorine was a formidable challenge in chemistry, with many early attempts ending in failure and even injury to researchers.[6] The extreme reactivity of fluorine meant it would attack virtually any material it contacted. It was not until 1886 that French chemist Henri Moissan successfully isolated the element by electrolyzing a solution of potassium hydrogen fluoride (KHF2) in anhydrous hydrogen fluoride (HF) within a platinum apparatus cooled to -50°C.[7][8] This monumental achievement, which earned Moissan the Nobel Prize in Chemistry in 1906, opened the door to the exploration of organofluorine chemistry.[6][7][9]

The Landmark Synthesis: Frédéric Swarts and Benzotrifluoride (1892)

With a method to handle fluorine-containing reagents, the stage was set for the first synthesis of a trifluoromethylated organic compound. Belgian chemist Frédéric Swarts was a pioneer in this new field.[10][11] In 1892, he developed a robust method for halogen exchange, now known as the Swarts reaction .[10][12][13] By reacting benzotrichloride (C6H5CCl3) with antimony trifluoride (SbF3), often in the presence of a catalytic amount of antimony pentachloride (SbCl5) to generate the active species, Swarts successfully replaced the three chlorine atoms with fluorine, yielding benzotrifluoride (C6H5CF3).[5][14] This was the first synthesis of an aromatic trifluoromethyl compound and a cornerstone of the field.[10] By the 1930s, industrial production methods evolved, replacing antimony fluoride with the more direct and economical hydrogen fluoride (HF) as the fluorine source.[5]

The Nucleophilic ("CF3-") Toolkit

The development of reagents that could deliver a trifluoromethyl anion (or its synthetic equivalent) was a major breakthrough.

-

Ruppert-Prakash Reagent (TMSCF3): Synthesized in 1984, trifluoromethyltrimethylsilane (TMSCF3) is arguably the most important nucleophilic trifluoromethylating reagent. [5][15]Activated by a fluoride source (e.g., TBAF), it delivers a "CF3-" species to electrophiles like aldehydes and ketones.

-

Langlois' Reagent (CF3SO2Na): Introduced in 1991, sodium trifluoromethanesulfinate is a versatile and inexpensive reagent that can generate a CF3 radical under oxidative conditions or be used in nucleophilic additions. [5]* Chen's Reagent (FSO2CF2CO2Me): Developed by Qing-Yun Chen in 1989, methyl fluorosulfonyldifluoroacetate is a unique liquid reagent that generates the trifluoromethyl group in situ via a difluorocarbene and fluoride intermediate. [16]It was pivotal in developing the first copper-catalyzed aromatic trifluoromethylation reactions. [16]

-

Objective: To synthesize a trifluoromethylated alcohol from an aldehyde.

-

Reagents: Aldehyde (1.0 eq), Ruppert-Prakash Reagent (TMSCF3, 1.2-1.5 eq), Tetrabutylammonium Fluoride (TBAF, catalytic, ~0.1 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

The aldehyde is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

The solution is cooled to 0°C in an ice bath.

-

The Ruppert-Prakash reagent is added dropwise via syringe.

-

A solution of TBAF in THF is added slowly. The reaction is often monitored by TLC for the consumption of the starting aldehyde.

-

Upon completion, the reaction is quenched with an acidic workup (e.g., 1M HCl), which protonates the intermediate alkoxide and removes the silyl group.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

-

Causality: The fluoride ion from TBAF attacks the silicon atom of TMSCF3, forming a hypervalent siliconate intermediate which then releases the trifluoromethyl anion (CF3-). This potent nucleophile readily attacks the electrophilic carbonyl carbon of the aldehyde.

The Electrophilic ("CF3+") Frontier

Generating a "CF3+" cation is exceptionally difficult due to the high electronegativity of the three fluorine atoms. [5]The development of reagents that could transfer an electrophilic CF3 group to nucleophiles like enolates, phenols, and electron-rich arenes was a landmark achievement.

-

Yagupolskii's Reagents: In 1984, the first effective electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt, was reported by Lev Yagupolskii's group. [17][18]These reagents could trifluoromethylate soft nucleophiles like thiophenolates. [18]* Umemoto's Reagents: Developed in the 1990s, these S-(trifluoromethyl)dibenzothiophenium salts are powerful, commercially available electrophilic reagents with a broad substrate scope. [17][18][19]* Togni's Reagents: In 2006, Antonio Togni and his group introduced a class of hypervalent iodine(III)-CF3 reagents. [17][18]These reagents are prized for their stability, ease of handling, and milder reaction conditions compared to sulfonium salts, significantly expanding the utility of electrophilic trifluoromethylation. [17][20]* Shibata's Reagent: A novel sulfoximinium salt-based reagent was developed by Norio Shibata's group in 2008, adding another valuable tool to the electrophilic trifluoromethylation arsenal. [17][18]

Part III: Modern Applications & Case Studies in Drug Development

The availability of a diverse toolkit of trifluoromethylating reagents has cemented the CF3 group's role in modern drug discovery. The ability to introduce this group at various stages of a synthesis, including late-stage functionalization, is invaluable. [3]

Strategic Incorporation of the CF3 Group

-

Blocking Metabolic Oxidation: Replacing a metabolically labile methyl or C-H group with a robust CF3 group is a common and highly effective strategy to increase a drug's in vivo half-life. [1][3]2. Modulating Receptor Binding: The strong dipole and electron-withdrawing nature of the CF3 group can alter the electronic landscape of a molecule, potentially introducing new hydrogen bonding or electrostatic interactions with a biological target, thereby increasing potency. [1]3. Enhancing Lipophilicity and Permeability: The CF3 group increases a molecule's lipophilicity (Hansch π = +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier, a critical factor for central nervous system drugs. [1]

Case Studies: FDA-Approved Trifluoromethylated Drugs

| Drug Name (Brand) | Year of Approval | Therapeutic Area | Rationale for CF3 Group |

| Fluoxetine (Prozac) | 1987 | Antidepressant (SSRI) | Enhances lipophilicity for CNS penetration; electron-withdrawing nature influences binding to the serotonin transporter. [4][5] |

| Celecoxib (Celebrex) | 1998 | Anti-inflammatory (COX-2) | The CF3 group is crucial for selective binding to the COX-2 enzyme over COX-1, reducing gastrointestinal side effects. [4][5] |

| Aprepitant (Emend) | 2003 | Antiemetic | Contains two CF3 groups that enhance metabolic stability and binding affinity to the NK1 receptor. [5] |

| Sitagliptin (Januvia) | 2006 | Antidiabetic (DPP-4) | The trifluoromethyl group contributes to potent and selective inhibition of the DPP-4 enzyme. |

| Enasidenib (Idhifa) | 2017 | Oncology (AML) | The CF3 group is a key substituent that contributes to the molecule's inhibitory activity against the mutant IDH2 enzyme. [21] |

Table 2: A selection of influential FDA-approved drugs containing the trifluoromethyl group, highlighting its strategic importance in their design and function.

Conclusion: The Enduring Legacy and Future Horizons

From Moissan's perilous isolation of fluorine and Swarts' foundational synthesis of benzotrifluoride, the field of trifluoromethyl chemistry has evolved into a sophisticated and indispensable branch of organic synthesis. The journey from harsh, stoichiometric reagents to mild, catalytic, and highly selective modern methods has empowered chemists to install the CF3 group with unprecedented precision. This has had a transformative impact on drug discovery, enabling the development of safer and more effective medicines.

The future of the field points towards even more elegant solutions, including the continued development of photoredox catalysis for direct C-H trifluoromethylation, asymmetric methods for creating chiral CF3-containing centers, and the discovery of novel reagents with even greater efficiency and broader applicability. [3]The trifluoromethyl group, once a chemical curiosity, has firmly established itself as a cornerstone of modern molecular design, and its legacy of innovation continues to unfold.

References

-

Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 557. [Link]

-

Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 557. [Link]

-

Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Wikipedia. Trifluoromethylation. [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Britannica. (2026, February 3). Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine. [Link]

-

Royal Society Publishing. (2019, March 20). Robert Neville Haszeldine. 3 May 1925—13 October 2016. [Link]

-

Rincón educativo. Henri Moissan, Nobel Prize for isolating fluorine. [Link]

-

Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature Chemistry, 3(12), 943-947. [Link]

-

RSC Publishing. First synthesis of ortho-trifluoromethylated aryl triflates. [Link]

-

Oakwood Chemical. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

RSC Publishing. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]

-

ResearchGate. (2025, August 5). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. [Link]

-

Today In Science History. (2014, September 27). Today In Science History - September 28 - Henri Moissan and the Discovery of Fluorine. [Link]

-

MDPI. (2017, March 19). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

-

Wikipedia. Swarts fluorination. [Link]

-

Encyclopedia.com. Swarts, Frédéric Jean Edmond. [Link]

-

ScienceDirect. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. [Link]

-

Today In Science History ®. Fluorine - Henri Moissan Lecture to the Royal Institution (1897). [Link]

-

Simons, J. H., & Lewis, C. J. (1938). The Preparation of Benzotrifluoride. Journal of the American Chemical Society, 60(2), 492-492. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

Chen, Q.-Y. (2019). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Chinese Journal of Chemistry, 37(3), 201-210. [Link]

-

CK-12 Foundation. Define the Swarts reaction. [Link]

-

IDEALS. The mono-nitration of benzotrifluoride. [Link]

-

SpringerLink. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation. [Link]

-

ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

-

Kauffman, G. B. (1955). Frederic Swarts: Pioneer in organic fluorine chemistry. Journal of Chemical Education, 32(6), 301. [Link]

-

MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

ResearchGate. Development and Application of Trifluoromethoxylating Reagents. [Link]

-

Shreeve, J. M. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(8), 2539-2543. [Link]

-

Wikipedia. Nobel Prize in Chemistry. [Link]

- Google Patents. US3950445A - Process for the production of benzotrifluoride.

- Google Patents.

-

European Patent Office. Process for preparing benzotrifluoride and its derivatives. [Link]

-

CAS. (2025, September 30). Nobel Prize winners. [Link]

-

NobelPrize.org. (2025, October 8). Press release: Nobel Prize in Chemistry 2025. [Link]

-

ETH Zurich. Nobel Laureates Chemistry. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 6. rinconeducativo.org [rinconeducativo.org]

- 7. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 8. sciencenotes.org [sciencenotes.org]

- 9. todayinsci.com [todayinsci.com]

- 10. encyclopedia.com [encyclopedia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 13. ck12.org [ck12.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Use of Trifluoromethyl-carbamic acid benzyl ester in agrochemical development

Application Note: Strategic Deployment of Trifluoromethyl-carbamic acid benzyl ester in Agrochemical Development

Executive Summary

The incorporation of the

This guide details the application of Trifluoromethyl-carbamic acid benzyl ester (also known as Benzyl (trifluoromethyl)carbamate or Cbz-NH-CF

Chemical Rationale: The "Fluorine Effect" in Agrochemicals

The

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the

-CF -

Lipophilicity Modulation: The high electronegativity of fluorine reduces the basicity of the adjacent nitrogen, increasing the molecule's lipophilicity (LogP), which enhances cuticular penetration in plants and insects.

-

Conformational Locking: The steric bulk of CF

(Van der Waals radius ~2.2 Å, similar to isopropyl) restricts bond rotation, potentially locking the bioactive conformation.

Table 1: Physicochemical Comparison of N-Substituents

| Property | Impact on Agrochemical | |||

| Hammett | 0.00 | -0.05 | 0.42 | Strong electron withdrawal reduces N-basicity. |

| Lipophilicity ( | 0.00 | 0.56 | 1.05 | Enhanced membrane permeability. |

| Metabolic Stability | Moderate | Low (Demethylation) | High | Prolonged half-life in soil/biota. |

| H-Bond Donor | Strong | None | None | Alters receptor binding kinetics. |

Synthetic Protocol: The "Masked Isocyanate" Workflow

Trifluoromethyl-carbamic acid benzyl ester acts as a stable storage vessel for the reactive Trifluoromethyl Isocyanate (CF

Mechanism of Action

Direct nucleophilic displacement of the benzyloxy group is kinetically slow. The reaction proceeds most efficiently via thermal or Lewis-acid catalyzed "cracking" to release the isocyanate intermediate, which is then trapped by an amine nucleophile.

Figure 1: Synthetic workflow for converting Benzyl (trifluoromethyl)carbamate into active urea scaffolds.

Detailed Protocol: Synthesis of N-(4-chlorophenyl)-N'-(trifluoromethyl)urea

Objective: To synthesize a model

Materials:

-

Trifluoromethyl-carbamic acid benzyl ester (1.0 equiv)[1]

-

4-Chloroaniline (1.1 equiv)

-

Phosphorus Pentachloride (PCl

) (1.0 equiv) - Activation Agent -

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et

N)

Step-by-Step Methodology:

-

Activation (Generation of Carbamoyl Chloride/Isocyanate):

-

In a flame-dried round-bottom flask under Argon, dissolve Trifluoromethyl-carbamic acid benzyl ester (2.19 g, 10 mmol) in anhydrous DCM (20 mL).

-

Cool to 0°C.[2]

-

Add PCl

(2.08 g, 10 mmol) portion-wise. The reaction converts the stable ester into the reactive trifluoromethyl carbamoyl chloride (or isocyanate equivalent) while generating benzyl chloride as a byproduct. -

Checkpoint: Monitor by

F NMR. The shift will move from ~ -60 ppm (carbamate) to ~ -58 ppm (isocyanate/chloride species).

-

-

Coupling:

-

Add 4-Chloroaniline (1.40 g, 11 mmol) dissolved in DCM (10 mL) dropwise to the reaction mixture.

-

Add Et

N (2.0 equiv) to scavenge HCl. -

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO

solution. -

Extract with DCM (3 x 20 mL).

-

Wash combined organics with brine, dry over Na

SO -

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

-

Validation:

-

F NMR: Look for a doublet or broad singlet around -61.0 ppm (characteristic of

-

MS (ESI): Confirm mass [M+H]

.

-

F NMR: Look for a doublet or broad singlet around -61.0 ppm (characteristic of

Advanced Application: Direct N-Alkylation

For scaffolds requiring an

Protocol:

-

Dissolve Cbz-NH-CF

in DMF. -

Add NaH (1.2 equiv) at 0°C. Evolution of H

gas indicates deprotonation. -

Add alkyl halide (R-X).

-

Stir at RT.[3]

-

Result: Cbz-N(R)-CF

.-

Note: Removal of the Cbz group (hydrogenolysis) from this product yields

, which is generally unstable and will eliminate HF to form an imine. Therefore, this pathway is only valid if the final target is the carbamate (e.g., for prodrug/pro-pesticide strategies).

-

Analytical Validation & Quality Control

When working with

| Compound State | Chemical Shift ( | Multiplicity | Notes |

| Cbz-NH-CF | -60.5 ppm | Doublet ( | Coupling to NH proton is diagnostic. |

| Isocyanate Int. | -58.0 ppm | Singlet | Transient species. |

| -61.0 to -62.0 ppm | Broad Singlet | Shift depends on solvent/H-bonding. |

Safety & Handling

-

Hazard Identification: While Cbz-NH-CF

is a stable solid, its activation can release Trifluoromethyl Isocyanate , a potent lachrymator and respiratory irritant. All activation steps must be performed in a well-ventilated fume hood. -

HF Generation: Decomposition of

-CF -

Waste Disposal: Fluorinated organic waste must be segregated from general organic solvents to prevent issues in incineration streams.

References

-

Schoenebeck, F. et al. (2019). "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas."[3][4][5] Nature. [Link]

- Key Insight: Establishes the stability and utility of carbamoyl fluorides, validating the chemistry of masked isocyan

-

Togni, A. et al. (2010). "A new family of benziodoxolones for the trifluoromethylation of heteroatoms." Angewandte Chemie International Edition. [Link]

- Key Insight: Foundational work on electrophilic trifluoromethyl

-

Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem. [Link]

- Key Insight: Comprehensive review of fluorine's impact on lipophilicity and metabolic stability in agrochemicals.

-

PubChem Compound Summary. (2025). "Benzyl N-(trifluoromethyl)carbamate."[1][6][7] National Library of Medicine. [Link]

- Key Insight: Physicochemical data and CAS registry (35364-74-0)

Sources

- 1. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]

- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. benzyl N-(3-(trifluoromethyl)phenyl)carbamate | C15H12F3NO2 | CID 5201332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benzyl N-(trifluoromethyl)carbamate (CAS No. 35364-74-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]

Application Note: Synthesis of Trifluoromethyl Ketones using Benzyl Trifluoroacetylating Agents

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the synthesis of Trifluoromethyl Ketones (TFMKs) , focusing on the use of benzyl-protected trifluoroacetylating agents.

Editorial Note on Nomenclature & Reagent Identification:

The term "Trifluoromethyl-carbamic acid benzyl ester" (CAS: 35364-74-0, Structure:

Executive Summary

Trifluoromethyl ketones (TFMKs) are critical pharmacophores in drug discovery, serving as transition-state inhibitors for hydrolytic enzymes (e.g., serine proteases) and as versatile intermediates for synthesizing trifluoromethylated heterocycles. While gaseous fluoroform (

This guide details the use of Benzyl Trifluoroacetate (

Chemical Basis & Mechanism

The Reagent Profile[1]

-

Primary Reagent: Benzyl Trifluoroacetate (

) -

Alternative (High Reactivity): Benzyl

-(trifluoroacetyl)carbamate ( -

Role: Electrophilic Trifluoroacetyl (

) Donor.

Mechanistic Pathway

The synthesis proceeds via a Nucleophilic Acyl Substitution (Claisen-type condensation) .

-

Activation: The nucleophile (e.g., an aryl Grignard or lithium enolate) attacks the carbonyl carbon of the trifluoroacetyl group.

-

Tetrahedral Intermediate: A stable hemiacetal-like intermediate forms. The inductive effect of the

group stabilizes this species, often preventing double addition (formation of tertiary alcohols). -

Collapse & Elimination: Upon acidic quench or warming, the intermediate collapses, expelling the benzyloxy leaving group (as benzyl alcohol or benzyl carbamate) to release the target trifluoromethyl ketone.

Figure 1: Mechanistic pathway for the synthesis of Trifluoromethyl Ketones via Benzyl Trifluoroacetate.

Experimental Protocol

Protocol A: Synthesis of Aryl Trifluoromethyl Ketones (Grignard Route)

Application: Introduction of

Materials

-

Substrate: Aryl Bromide (1.0 equiv)

-

Magnesium Turnings: 1.2 equiv (activated)

-

Reagent: Benzyl Trifluoroacetate (1.2 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

Quench: 1M HCl

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine.

-

Add the Aryl Bromide in THF dropwise to maintain a gentle reflux. Stir for 1 h after addition to ensure complete formation of

.

-

-

Acylation:

-

Cool the Grignard solution to -78 °C (Dry ice/acetone bath). Critical: Low temperature prevents double addition.

-

Add Benzyl Trifluoroacetate (neat or in THF) dropwise over 20 minutes.

-

Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

-

-

Quench & Hydrolysis:

-

Quench the reaction with 1M HCl (excess) at 0 °C. Vigorous stirring is required to hydrolyze the hemiacetal intermediate.

-

Note: The initial adduct is stable; acid hydrolysis is necessary to release the ketone.

-

-

Workup:

-

Purification:

-

Purify via silica gel chromatography.[1] Note: TFMKs are often volatile; avoid high-vacuum for extended periods. TFMKs exist in equilibrium with their hydrates (

-diols) in the presence of water; store under desiccant.

-

Protocol B: Synthesis of -Keto Trifluoromethyl Ketones (Claisen Condensation)

Application: Synthesis of 1,3-dicarbonyls for heterocycle synthesis. Reagent: Benzyl Trifluoroacetate.[2][3][4][5]

Materials

-

Substrate: Methyl Ketone (

) (1.0 equiv) -

Base: LiHMDS or NaH (1.1 equiv)

-

Reagent: Benzyl Trifluoroacetate (1.1 equiv)

-

Solvent: THF or Et2O

Step-by-Step Methodology

-

Enolate Generation:

-

Cool a solution of LiHMDS in THF to -78 °C .

-

Add the Methyl Ketone dropwise. Stir for 30-45 mins to generate the kinetic enolate.

-

-

Trifluoroacetylation:

-

Add Benzyl Trifluoroacetate rapidly in one portion.

-

Allow the mixture to warm to Room Temperature (RT) overnight.

-

-

Workup:

-

Quench with dilute HCl.

-

Extract with EtOAc. The product will likely exist as the enol tautomer.

-

Purification: Recrystallization (if solid) or distillation.

-

Data Summary & Troubleshooting

Comparative Reagent Performance

| Reagent | Reactivity | Stability | Side Reactions | Recommended Use |

| Benzyl Trifluoroacetate | Moderate | High (Liquid, stable at RT) | Low (Benzyl alcohol byproduct is easy to remove) | General synthesis of aryl/alkyl TFMKs |

| Ethyl Trifluoroacetate | Moderate | High | Formation of tertiary alcohols if temp not controlled | Standard commodity reagent |

| Trifluoroacetic Anhydride (TFAA) | Very High | Low (Moisture sensitive) | Double addition, polymerization | Highly hindered substrates only |

| "Trifluoromethyl-carbamic acid benzyl ester" | N/A | High | Yields Amines/Hydrazides (Not Ketones) | N-Trifluoromethylation |

Troubleshooting Guide

-

Issue: Formation of Tertiary Alcohol (Double Addition).

-

Cause: Reaction temperature too high or reagent added too slowly (local excess of nucleophile).

-

Solution: Maintain -78 °C strictly. Use "Inverse Addition" (add Nucleophile to the Ester) if the problem persists.

-

-

Issue: Low Yield of Ketone (Stable Hydrate).

-

Cause: TFMKs form stable hydrates (

) with water. -

Solution: Dehydrate by refluxing in toluene with a Dean-Stark trap or treat with concentrated

followed by distillation.

-

-

Issue: Product Co-elutes with Benzyl Alcohol. [2]

-

Solution: Use Polymer-supported Benzyl Trifluoroacetate or switch to tert-butyl trifluoroacetate (byproduct is volatile isobutylene).

-

References

-

Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. Source: Wiedemann, J. et al. Angewandte Chemie International Edition, 1998. URL:[Link]

-

Synthesis of Trifluoromethyl Ketones via Nucleophilic Trifluoromethylation. Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate. Source: Kakino, R. et al. Bulletin of the Chemical Society of Japan, 2001.[2] URL:[Link]

Sources

Trifluoromethyl-carbamic acid benzyl ester in the synthesis of bioactive molecules

The following technical guide details the properties, synthesis, and application of Trifluoromethyl-carbamic acid benzyl ester (commonly referred to as Benzyl N-(trifluoromethyl)carbamate ), a critical building block for introducing the pharmacologically privileged

Executive Summary

The

Trifluoromethyl-carbamic acid benzyl ester (Benzyl

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Benzyl |

| Common Name | Trifluoromethyl-carbamic acid benzyl ester; Cbz-NH-CF |

| CAS Number | 35364-74-0 |

| Molecular Formula | C |

| Molecular Weight | 219.16 g/mol |

| Physical State | Colorless oil or low-melting solid |

| Stability | Stable to moisture/air; stable to silica gel chromatography. |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile.[1] |

| Key Reactivity | Nucleophilic substitution at nitrogen (alkylation); Carbamate cleavage.[1] |

Mechanistic Insight: The -CF Advantage

The incorporation of the

-

Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) and the steric bulk of the CF

group prevent cytochrome P450-mediated oxidation adjacent to the nitrogen, a common clearance pathway for -

pKa Modulation: The strong electron-withdrawing nature of the CF

group ( -

Conformational Control: The

-CF

Visualization: -CF Impact on Drug Properties[2][3]

Figure 1: Mechanistic impact of the N-trifluoromethyl group on pharmacological parameters.

Experimental Protocols

Protocol A: Synthesis of Benzyl -(trifluoromethyl)carbamate

Note: While direct trifluoromethylation of amines is challenging, the "Schoenebeck Protocol" (AgF-mediated desulfurization-fluorination) is the industry standard for accessing

Reagents Required:

-

Benzyl carbamate (Cbz-NH

) or Benzyl alcohol + Trifluoromethyl isocyanate (if available).[1] -

Alternative (General Access): Benzyl isothiocyanate (for

-alkyl variants) or reaction of

Standard Workflow (Via Trifluoromethyl Isocyanate - Small Scale):

-

Preparation: In a flame-dried flask under Argon, dissolve Benzyl Alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) .

-

Addition: Cool to 0°C. Add Trifluoromethyl isocyanate (

, 1.1 equiv) dropwise. Caution: -

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Concentrate in vacuo. The product is usually pure enough for use; purify via silica flash chromatography (Hexanes/EtOAc) if necessary.[1]

Standard Workflow (Via AgF-Mediated Fluorination - Versatile Route):

Targeting N-substituted derivatives (e.g.,

-

Precursor Synthesis: Convert the starting amine (

) to the corresponding isothiocyanate ( -

Fluorination:

-

Trapping: Add Benzyl Chloroformate (Cbz-Cl, 1.2 equiv).[1]

-

Isolation: Filter through a Celite pad to remove silver salts. Concentrate and purify via flash chromatography.

Protocol B: Application - Alkylation of Benzyl -(trifluoromethyl)carbamate

This protocol describes using the reagent to synthesize complex

-

Deprotonation: Dissolve Benzyl

-(trifluoromethyl)carbamate (1.0 equiv) in dry DMF or THF .[1] Cool to 0°C.[5] -

Base Addition: Add NaH (1.2 equiv, 60% dispersion) or K

CO -

Alkylation: Add the alkyl halide (

, 1.1 equiv).[1] -

Reaction: Stir at RT or heat to 60°C (depending on steric hindrance) for 4-12 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. Wash organic layer with water/brine to remove DMF. Dry over Na -

Product: Yields Benzyl

-alkyl-

Protocol C: Deprotection (Accessing -CF Amides/Ureas)

Critical Note: Simple removal of the Cbz group to yield a secondary amine (

-

To Ureas: React the

-alkylated carbamate with an amine under basic conditions (or via isocyanate intermediate). -

To Amides: Hydrogenolysis (

, Pd/C) in the presence of an acyl chloride or anhydride allows "in situ" capture of the unstable amine to form a stable

Workflow Visualization

Figure 2: Synthesis and application workflow for Benzyl N-(trifluoromethyl)carbamate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Synthesis) | Moisture sensitivity of | Ensure strictly anhydrous conditions; use fresh reagents. |

| Decomposition | Instability of free | Avoid strong bases for prolonged periods; keep temperature < 60°C. |

| Silver Residues (Protocol A) | Incomplete filtration.[1] | Use a double pad of Celite; wash with EDTA solution if necessary. |

| Poor Solubility | High lipophilicity of fluorinated product. | Use fluorinated solvents (e.g., trifluorotoluene) or DCM/MeCN mixtures.[1] |

References

-

Schoenebeck, F., et al. (2019).[1] "Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas."[6][7][8][2] Nature, 573, 102–107.[1] Link[1]

-

Scattolin, T., et al. (2019).[1][8] "Silver-Mediated One-Step Synthesis of N-Trifluoromethyl Carbamoyl Fluorides." Angewandte Chemie International Edition, 58(49), 17792-17797.[1] Link[1]

-

Togni, A. (2010).[1] "Shelf-stable electrophilic trifluoromethylating reagents." Beilstein Journal of Organic Chemistry, 6,[1] 44. Link[1]

-

ChemicalRegister. (2024).[1] "Benzyl N-(trifluoromethyl)carbamate CAS 35364-74-0 Entry." Link[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethyl-carbamic acid benzyl ester

Welcome to the technical support center for the synthesis of Trifluoromethyl-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. Our goal is to provide in-depth, field-proven insights to enhance the yield and purity of your target compound.

Reaction Overview & Core Principles

The synthesis of Trifluoromethyl-carbamic acid benzyl ester typically involves the reaction of a trifluoromethylamine source with benzyl chloroformate. This reaction is a classic example of N-acylation to form a carbamate, a functional group that is a cornerstone in modern drug design due to its stability and ability to act as a bioisostere for amide bonds.[1] The most common method for this transformation is the Schotten-Baumann reaction, which is performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]

The general reaction scheme is as follows:

CF₃-NH₂ + C₆H₅CH₂OCOCl → CF₃-NH-CO-OCH₂C₆H₅ + HCl

Success in this synthesis hinges on careful control of reagents, reaction conditions, and work-up procedures to minimize side reactions and maximize product isolation.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. All reagents and solvents should be of high purity and anhydrous where specified.

Materials:

-

Trifluoromethylamine hydrochloride (CF₃NH₂·HCl) or a suitable precursor

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

An inorganic base (e.g., Sodium Bicarbonate, Potassium Carbonate) or an organic base (e.g., Triethylamine, DIPEA)

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend Trifluoromethylamine hydrochloride (1.0 equiv.) in anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and prevent the decomposition of benzyl chloroformate.[4]

-

Base Addition: Slowly add the base (2.2 equiv. of an organic base like Triethylamine, or an aqueous solution of an inorganic base like K₂CO₃) to the stirred suspension. If using an organic base, it will neutralize the HCl salt and the HCl generated during the reaction. If using an inorganic base, it will create a biphasic system.[2]

-

Reagent Addition: While maintaining the temperature at 0 °C, add Benzyl chloroformate (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise over 30-60 minutes. A slow addition rate is critical to prevent localized overheating and the formation of byproducts.[5]

-